molecular formula C11H19NOSi B11893037 N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine CAS No. 920033-61-0

N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine

Cat. No.: B11893037
CAS No.: 920033-61-0
M. Wt: 209.36 g/mol
InChI Key: RMIIAGAHDZCGDT-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine is a silanamine compound of interest in advanced organic synthesis and materials science. This reagent features a trimethylsilyl group attached to a nitrogen center, which is further substituted by a 3-methoxybenzyl group. This structure suggests its potential utility as a protected amine intermediate or a specialized silylation agent . Silanamines are a valuable class of compounds in research. Related molecules, such as bis(trimethylsilyl)amine (HMDS), are well-established as versatile silylating agents for active hydrogen atoms in functionalities like alcohols, thiols, and amines, serving to protect these groups during complex synthetic sequences . Furthermore, HMDS is a key precursor to non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS), which are indispensable in deprotonation and enolate formation reactions . The structural similarity of this compound to these reagents indicates its potential for use in developing novel synthetic methodologies or as a building block for more complex molecular architectures. The 3-methoxybenzyl moiety may impart distinctive electronic or steric properties to the molecule, potentially influencing its reactivity and selectivity in chemical transformations. Researchers might explore its application in catalysis , as a ligand precursor in organometallic chemistry, or in the synthesis of specialty chemicals and functional materials . This product is intended for research purposes by qualified chemical professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-trimethylsilylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NOSi/c1-13-11-7-5-6-10(8-11)9-12-14(2,3)4/h5-8,12H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIIAGAHDZCGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30843200
Record name N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30843200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920033-61-0
Record name N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30843200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine typically involves the reaction of 3-methoxybenzylamine with trimethylchlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{3-Methoxybenzylamine} + \text{Trimethylchlorosilane} \rightarrow \text{N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine} + \text{HCl} ]

The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the silane group. The product is then purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group on the benzyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies involving silane derivatives.

    Biology: The compound is studied for its role in modulating biological processes and its effects on cellular functions.

    Medicine: Due to its unique chemical properties, this compound is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound’s properties make it useful in the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism by which N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine, enabling comparative analysis of their properties and applications:

N-(4-Methoxyphenethyl)-1,1,1-trimethylsilanamine (CAS: 68595-56-2)

Structural Differences : The methoxy group is at the para position, and the benzyl group is replaced by a phenethyl (C₂H₄-linked) chain.
Impact :

  • Electronic Effects : Para-substitution may lead to stronger electron-donating resonance effects compared to meta-substitution.
  • Molecular Formula: C₁₂H₂₁NOSi (MW: 223.39 g/mol) .

N-[2-(3,4-Dimethoxyphenyl)ethyl]-1,1,1-trimethylsilanamine

Structural Differences : Features two methoxy groups (3,4-dimethoxy) and an ethyl linker.
Impact :

  • Enhanced Electron Donation : The 3,4-dimethoxy substitution amplifies electron-rich character, likely increasing nucleophilicity at the nitrogen center.
  • Applications : Such derivatives are explored in medicinal chemistry for bioactive molecule synthesis due to improved solubility and binding affinity .

N-(2,2-Diphenylvinylidene)-1,1,1-trimethylsilanamine

Structural Differences : Replaces the methoxybenzyl group with a diphenylvinylidene moiety.
Impact :

  • Reactivity : The conjugated vinylidene system enables participation in cycloaddition or electrophilic trapping reactions, unlike the benzyl-substituted target compound.
  • Synthesis : Prepared via deprotonation of diphenylacetonitrile with BuLi, followed by TMSCl quenching, highlighting divergent synthetic routes compared to benzyl analogs .

N-Phenyltrimethylsilylamine (CAS: 18297-67-3)

Structural Differences : Lacks the methoxybenzyl group; instead, a simple phenyl group is directly attached.
Impact :

  • Reduced Steric Hindrance : Smaller substituent facilitates faster silylation kinetics in reactions requiring less bulky agents.
  • Basicity : Lower electron donation from phenyl versus methoxybenzyl may reduce nitrogen basicity, affecting protonation equilibria .

N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine

Structural Differences : Incorporates a fluorenylidene group and a 2-methoxyphenyl substituent.
Impact :

  • Steric and Electronic Effects : The bulky fluorenylidene group imposes significant steric constraints, while ortho-methoxy substitution may hinder rotational freedom compared to the target compound’s meta-substitution.
  • Applications : Used in asymmetric catalysis for chiral induction, leveraging its rigid structure .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications References
This compound C₁₁H₁₉NOSi 209.36 3-Methoxybenzyl Silylation, catalytic intermediates
N-(4-Methoxyphenethyl)-1,1,1-trimethylsilanamine C₁₂H₂₁NOSi 223.39 4-Methoxyphenethyl Organic synthesis
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1,1,1-trimethylsilanamine C₁₃H₂₃NO₂Si 265.42 3,4-Dimethoxyphenethyl Bioactive molecule precursors
N-(2,2-Diphenylvinylidene)-1,1,1-trimethylsilanamine C₁₇H₁₉NSi 265.43 Diphenylvinylidene Cycloaddition reactions
N-Phenyltrimethylsilylamine C₉H₁₅NSi 165.31 Phenyl Silylation, protecting groups

Biological Activity

N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The compound features a trimethylsilanamine group attached to a methoxyphenylmethyl moiety. Its molecular formula is C15H21NOC_{15}H_{21}NO with a molecular weight of approximately 263 g/mol. The presence of the trimethylsilyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Table 1: Structural Characteristics

Property Value
Molecular FormulaC15H21NO
Molecular Weight263 g/mol
Key Functional GroupsTrimethylsilanamine, Methoxyphenyl

Research indicates that this compound exhibits biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes such as α-glucosidase. This inhibition can lead to reduced glucose absorption in the intestines, making it a candidate for diabetes management .
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which can mitigate oxidative stress in cells .

Case Studies and Research Findings

  • α-Glucosidase Inhibition : A study focusing on similar silanamine derivatives highlighted their ability to inhibit α-glucosidase effectively. The findings suggest that structural modifications can enhance inhibitory potency. For instance, the introduction of electron-donating groups like methoxy significantly improves activity .
  • Synthesis and Biological Evaluation : In a recent synthesis study, this compound was prepared and evaluated for its biological activity. Results indicated that compounds with methoxy substitutions exhibited increased binding affinity towards enzyme targets compared to their non-substituted counterparts .
  • Computational Studies : Density Functional Theory (DFT) calculations have been employed to predict the reactivity and interaction profiles of this compound with biological targets. These studies provide insights into its potential applications in drug design and development.

Potential Applications

Given its biological activities, this compound could find applications in:

  • Diabetes Treatment : As an α-glucosidase inhibitor, it may help manage postprandial blood sugar levels.
  • Antioxidant Therapies : Its potential antioxidant properties could be explored in formulations aimed at reducing oxidative damage in various diseases.

Q & A

Q. What are the recommended synthetic routes for N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine, and how can reaction conditions be optimized?

The synthesis of silyl amines like this compound often involves condensation reactions between silyl electrophiles and amine precursors. For example, TMS-protected imines (e.g., N-TMS-imines) can react with nitroalkanes or other nucleophiles under mild conditions (room temperature, CDCl₃ solvent) to form intermediates, as demonstrated in enantioselective catalysis studies . Key parameters for optimization include:

  • Stoichiometry : A slight excess of nucleophile (e.g., bromonitromethane) ensures higher conversion rates.
  • Reaction time : Monitoring via ¹H NMR (e.g., 81% conversion after 1 hour) helps determine kinetic endpoints .
  • Purification : Chromatography or recrystallization (e.g., using hexane/ethyl acetate gradients) is critical for isolating high-purity products (>97%) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and electronic environments. For example, methoxy groups typically show singlet peaks near δ 3.8 ppm, while TMS protons appear as singlets at δ 0.1–0.3 ppm .
  • X-ray Crystallography : Structural analogs (e.g., N-TMS-fluorenyl derivatives) reveal bond angles (e.g., β = 124.10° in monoclinic crystals) and packing interactions, which inform stability and reactivity .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 237.41 for C₁₃H₂₃NOSi) and isotopic patterns .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Si–N bond, which is sensitive to moisture .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for air-sensitive steps. Respiratory protection (e.g., OV/AG/P99 respirators) and full-body PPE are recommended due to potential mutagenicity .

Advanced Research Questions

Q. What role does this compound play in enantioselective catalysis, particularly in peptide synthesis?

this compound derivatives act as silyl imine electrophiles in asymmetric catalysis. For example, they enable peptide homologation via α-functionalization of aldehydes, yielding chiral aryl glycines. Key mechanistic insights include:

  • Diastereoselectivity : Reactions with bromonitromethane achieve 1.6:1 dr, influenced by steric effects of the TMS group .
  • Catalytic Systems : Chiral ligands (e.g., bisoxazolines) paired with Lewis acids (Cu(OTf)₂) enhance enantiomeric excess (up to 90% ee) .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

  • Target-Specific Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (e.g., KD values) for receptors like GPCRs, which are influenced by the methoxyphenyl moiety .
  • Metabolic Stability Studies : Compare half-life (t₁/₂) in microsomal assays to differentiate intrinsic activity from pharmacokinetic effects .
  • Structural Analog Comparisons : Replace the TMS group with bulkier silyl groups (e.g., TIPS) to assess steric impacts on activity .

Q. What computational methods are suitable for predicting reaction pathways or stability under varying conditions?

  • DFT Calculations : Model transition states (e.g., Si–N bond cleavage) to predict hydrolysis rates in aqueous environments .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., ion channels) to identify key binding residues .
  • QSPR Models : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with experimental logP or solubility data .

Methodological Notes

  • Contradiction Analysis : Cross-validate NMR and crystallographic data to resolve discrepancies in diastereomer ratios or regiochemistry .
  • Safety Protocols : Follow NIOSH/CEN standards for respiratory protection and waste disposal to mitigate mutagenic risks .

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